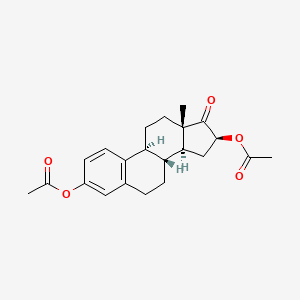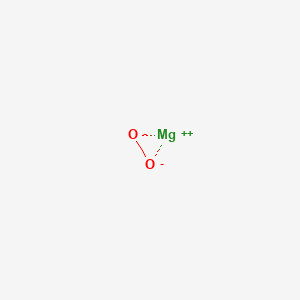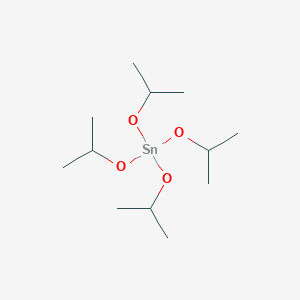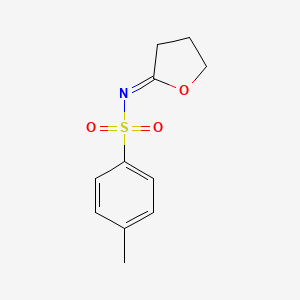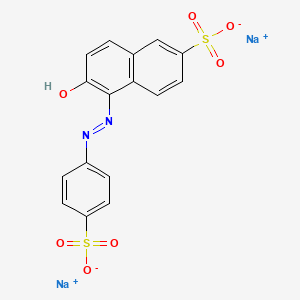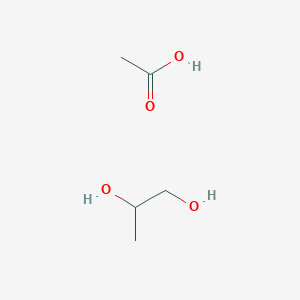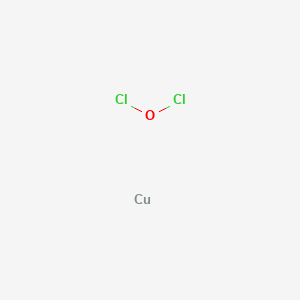
Magnesium silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium silicate is a compound of magnesium oxide and silicon. It is the magnesium salt of silicic acid containing an unspecified amount of water. The molecular formula can be expressed more clearly as MgSiO3.xH2O . It is known as talc and it presents many uses in the cosmetic industry, food industry, and pharmaceutical industry .
Synthesis Analysis
Synthetic magnesium silicates have broad applications in industry and are used extensively in pharmaceuticals, cosmetics, biodiesel purification, and chromatography . A novel low-carbon method of producing Mg (OH) 2, from globally abundant olivine-rich silicate rocks has been developed. A combination of acid digestion and electrolysis of olivine were used to produce Mg (OH) 2 in a fully recoverable system .Molecular Structure Analysis
Magnesium silicate forms through geological processes, typically where there’s heat and pressure. This compound naturally occurs in several forms, such as talc and the gemstone olivine . Its most common form, talc, is known for its softness, while olivine is distinguished by its green hue and hardness .Chemical Reactions Analysis
The magnitude of dissociation of synthetic magnesium silicate in solution with positively charged, neutral, and negatively charged compounds has been studied . Negatively charged compounds significantly impacted magnesium silicate dissociation, resulting in physio-chemical separation between magnesium and silicate ions .Physical And Chemical Properties Analysis
Some key characteristics of magnesium silicate include its heat stability, resistance to chemical weathering, and ability to absorb moisture and oils . Its most common form, talc, is known for its softness, while olivine is distinguished by its green hue and hardness .Aplicaciones Científicas De Investigación
Building Materials
Magnesium Silicate Hydrate (M-S-H) is used in the preparation of cementitious materials . The properties of M-S-H are influenced by curing temperature, with an increase in temperature leading to an increase in bound water content, tetrahedral polymerization degree, and Mg(OH)2 content . The compressive strength of the resulting magnesium silicate hydrate cementitious materials can achieve 40 MPa at 28 days .
Concrete Production
Magnesium–silicate rocks are used in concrete production, enabling the complete replacement of conventional aggregates with mining waste without reducing the quality of the obtained materials . This application addresses environmental protection issues in mineral deposit development .
Antiatherosclerotic Agent
When complexed with arginine, magnesium silicate can be used as an antiatherosclerotic agent . This application promotes bone and cartilage formation in mammals .
4. Calcium and Magnesium Silicate Hydrates System Calcium and Magnesium Silicate Hydrates (C-S-H and M-S-H) are used together to leverage the advantages of strong durability and high compressive strength of C-S-H and to compensate for the poor early mechanical strength of M-S-H . The formation and structural feature of CaO-MgO-SiO2-H2O is also explained in detail .
Low-Carbon Cementitious Material
Hydrated magnesium silicate (M-S-H) cementitious material is considered to be a low-carbon cementitious material . It is typically prepared by the reaction of MgO or Mg(OH)2 with amorphous, reactive silica in the presence of water .
Antiviral Agent
Magnesium Silicate has been studied for its antiviral properties. In one study, samples of Avian influenza virus incubated with Magnesium Silicate showed a reduction in viral titers .
Mecanismo De Acción
Target of Action
Magnesium silicate, also known as talc, is a compound of magnesium oxide and silicon . It primarily targets the stomach, where it acts as a non-absorbable antacid . Its role is to neutralize stomach acid, thereby relieving symptoms of indigestion and heartburn .
Mode of Action
Magnesium silicate interacts with hydrochloric acid in the stomach . As a supplement, it acts by replacing the factor that is missing . More specifically, it acts as a neutralizing and astringent agent . It rapidly neutralizes in the stomach, forming magnesium chloride and silicon dioxide .
Biochemical Pathways
The primary biochemical pathway affected by magnesium silicate is the neutralization of stomach acid. This process involves the absorption of hydrochloric acid, leading to a decrease in the acidity of the stomach environment . The downstream effects of this action include relief from symptoms of indigestion and heartburn .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of magnesium silicate are largely irrelevant due to its very low absorption . When orally administered, magnesium silicate is rapidly neutralized in the stomach, forming magnesium chloride and silicon dioxide . Some of the formed magnesium is absorbed, but the majority of the compound remains unabsorbed .
Result of Action
The molecular effect of magnesium silicate’s action is the neutralization of hydrochloric acid in the stomach, resulting in the formation of magnesium chloride and silicon dioxide . On a cellular level, this leads to a decrease in the acidity of the stomach environment, providing relief from symptoms of indigestion and heartburn .
Action Environment
Environmental factors can influence the action, efficacy, and stability of magnesium silicate. For instance, the pH level of the stomach can affect the compound’s neutralizing action . Additionally, the presence of other substances in the stomach, such as food or other medications, may also influence the effectiveness of magnesium silicate . .
Safety and Hazards
While food-grade and pharmaceutical-grade magnesium silicate are generally recognized as safe, concerns have been raised over prolonged inhalation exposure to talc powders, particularly those contaminated with asbestos, a naturally occurring but carcinogenic mineral . The administration of more than 50 meq of magnesium daily can produce the development of hypermagnesemia .
Direcciones Futuras
The potential for olivine, a form of magnesium silicate, to capture carbon dioxide is being studied as a method to mitigate climate change . Researchers are also exploring the use of magnesium silicate as an electrode material in lithium-ion batteries, potentially increasing their energy storage capacity . The Magnesium Silicate Market was valued at USD 2,840.0 million in 2022. The Magnesium Silicate industry is projected to grow from USD 2,993.6 million in 2023 to USD 4,226.4 million by 2030, exhibiting a compound annual growth rate (CAGR) of 5.05% during the forecast period (2023 - 2030) .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Magnesium silicate involves the reaction between magnesium oxide and silica in the presence of water.", "Starting Materials": [ "Magnesium oxide", "Silica", "Water" ], "Reaction": [ "Mix magnesium oxide and silica in a 1:1 molar ratio", "Add water to the mixture and stir", "Heat the mixture to a temperature of 1200-1300°C", "Cool the mixture and collect the resulting Magnesium silicate product" ] } | |
Número CAS |
1343-88-0 |
Nombre del producto |
Magnesium silicate |
Fórmula molecular |
MgO3Si |
Peso molecular |
100.39 |
Origen del producto |
United States |
Q & A
Q1: What is the chemical formula and molecular weight of magnesium silicate?
A1: While magnesium silicate can exist in various forms, its general formula is MgSiO3. The molecular weight varies based on the specific structure and hydration but is approximately 100.39 g/mol for the anhydrous form.
Q2: How does the particle size of magnesium silicate affect its performance in latex paint?
A2: Reducing the particle size of magnesium silicate significantly improves the properties of latex paint. Specifically, nano-milled magnesium silicate with a smaller particle size (26 microns) resulted in better whiteness, wet hiding, dry hiding, and gloss compared to larger particles (30 microns) obtained through conventional agitation. []
Q3: Does the surface charge of magnesium silicate influence its adsorption capabilities?
A3: Yes, surface charge is crucial for the adsorption performance of magnesium silicate, particularly for pollutants like methylene blue. A higher negative surface charge density, achievable by adjusting the Si/Mg ratio during synthesis, enhances the adsorption capacity for positively charged molecules. []
Q4: Can magnesium silicate be used as a filler in rubber materials?
A4: Yes, highly dispersed synthetic magnesium silicate has proven effective as a filler in styrene-butadiene rubber (SBR). Incorporation of magnesium silicate improves the mechanical properties of the vulcanized rubber significantly compared to unfilled rubber. []
Q5: How is magnesium silicate used to improve the quality of biodiesel?
A5: Magnesium silicate acts as an effective adsorbent for removing free fatty acids (FFAs) from biodiesel during the purification process. This dry-washing method helps the biodiesel meet international standards by reducing FFA content, peroxide value, and improving color. [, ]
Q6: Can magnesium silicate be utilized in the production of puffed corn snacks?
A6: Yes, incorporating magnesium silicate as a nucleating agent during the extrusion process enhances the texture of puffed corn-fish snacks. A concentration of 0.5% magnesium silicate was found to be optimal, reducing air cell diameter and increasing cell density for a crispier texture. []
Q7: Can magnesium silicate be used to create a sensor for detecting benzene?
A7: Yes, hollow magnesium silicate spheres have been successfully employed in developing a sensitive and selective cataluminescence sensor for benzene detection. This sensor demonstrates a broad linear range, low detection limit, and excellent selectivity for benzene over other volatile organic compounds. []
Q8: What is the potential application of magnesium silicate in controlling agricultural pests?
A8: Research suggests potential for using cerium-doped strontium magnesium silicate phosphor (Sr2MgSi2O7:Ce) as a triboluminescent light source. This material emits blue light upon sliding friction, which could be harnessed for controlling agricultural pests. []
Q9: Are there concerns regarding the environmental impact of using magnesium silicate?
A9: While magnesium silicate itself has low toxicity, the mining and processing of some silicate minerals, including those containing magnesium, can pose occupational hazards. Inhalation of dust from these minerals can lead to fibrosis and pneumoconiosis. Responsible mining and processing practices are crucial to mitigate these risks. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



